1-(5,6-Dihydro-4H-1,3-thiazin-2-yl)azetidin-3-amine dihydrochloride

Salt selection Aqueous solubility Formulation screening

1-(5,6-Dihydro-4H-1,3-thiazin-2-yl)azetidin-3-amine dihydrochloride is a small-molecule heterocyclic building block (C₇H₁₅Cl₂N₃S, MW 244.19 g/mol) that combines a saturated four-membered azetidine ring with a six-membered 5,6-dihydro-4H-1,3-thiazine ring via a direct C–N linkage at the 2-position of the thiazine. The compound is supplied as the dihydrochloride salt (standard purity ≥95%) and is structurally distinct from the free base (CAS 2230802-67-0, C₇H₁₃N₃S, MW 171.27 g/mol).

Molecular Formula C7H15Cl2N3S
Molecular Weight 244.18
CAS No. 2230802-68-1
Cat. No. B2723825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5,6-Dihydro-4H-1,3-thiazin-2-yl)azetidin-3-amine dihydrochloride
CAS2230802-68-1
Molecular FormulaC7H15Cl2N3S
Molecular Weight244.18
Structural Identifiers
SMILESC1CN=C(SC1)N2CC(C2)N.Cl.Cl
InChIInChI=1S/C7H13N3S.2ClH/c8-6-4-10(5-6)7-9-2-1-3-11-7;;/h6H,1-5,8H2;2*1H
InChIKeyDIHVKQDXVAJJHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(5,6-Dihydro-4H-1,3-thiazin-2-yl)azetidin-3-amine dihydrochloride (CAS 2230802-68-1): Core Chemical Profile for Procurement and Screening Decisions


1-(5,6-Dihydro-4H-1,3-thiazin-2-yl)azetidin-3-amine dihydrochloride is a small-molecule heterocyclic building block (C₇H₁₅Cl₂N₃S, MW 244.19 g/mol) that combines a saturated four-membered azetidine ring with a six-membered 5,6-dihydro-4H-1,3-thiazine ring via a direct C–N linkage at the 2-position of the thiazine . The compound is supplied as the dihydrochloride salt (standard purity ≥95%) and is structurally distinct from the free base (CAS 2230802-67-0, C₇H₁₃N₃S, MW 171.27 g/mol) . This scaffold places it within the broader aminodihydrothiazine chemical space that has been extensively investigated for beta-secretase (BACE1) and acetylcholinesterase (AChE) inhibition in the context of neurodegenerative disease research [1].

Why In-Class Substitution Fails: Structural Specificity of 1-(5,6-Dihydro-4H-1,3-thiazin-2-yl)azetidin-3-amine dihydrochloride (CAS 2230802-68-1)


Although multiple aminodihydrothiazine derivatives populate the BACE1/AChE inhibitor landscape, the specific 2-azetidinyl substitution pattern in this compound cannot be replaced by common in-class analogs without profound changes in pharmacophoric geometry. The azetidine nitrogen at the thiazine 2-position imposes a distinct spatial orientation of the primary amine and alters the hydrogen-bond donor/acceptor profile relative to 4-substituted dihydrothiazines (e.g., LY2811376) or simple 5,6-dihydro-4H-1,3-thiazin-2-amines [1]. Furthermore, the dihydrochloride salt form directly determines aqueous solubility and handling characteristics that differ from those of the free base . Selecting a generic dihydrothiazine or a simple azetidine without quantitative verification of target engagement, solubility, or reactivity therefore risks invalid structure–activity relationship conclusions and synthetic reproducibility failures [2].

Quantitative Differentiation Evidence: 1-(5,6-Dihydro-4H-1,3-thiazin-2-yl)azetidin-3-amine dihydrochloride vs. Structural Analogs


Dihydrochloride Salt vs. Free Base: Molecular Weight, Formula, and Solubility-Driven Handling Differences

The dihydrochloride salt (C₇H₁₅Cl₂N₃S, MW 244.19 g/mol) differs from the free base (C₇H₁₃N₃S, MW 171.27 g/mol) by the addition of two HCl molecules, increasing formula weight by 72.92 g/mol (42.6%) . Dihydrochloride salts of azetidin-3-amine derivatives are documented to be highly soluble in polar solvents including water, whereas the corresponding free bases exhibit limited aqueous solubility . This solubility differential directly impacts solution-phase assay compatibility and preparative handling.

Salt selection Aqueous solubility Formulation screening Medicinal chemistry

2-Azetidinyl Substitution vs. 4-Substituted Dihydrothiazine BACE1 Inhibitors: Scaffold Geometry and Target Engagement Potential

The target compound features an azetidin-3-amine group linked via the azetidine nitrogen to the 2-position of the dihydrothiazine ring. In contrast, clinically studied BACE1 inhibitors such as LY2811376 bear aromatic substituents at the 4-position of the dihydrothiazine core . LY2811376 inhibits recombinant human BACE1 with IC₅₀ values of 239–249 nM, whereas the patent literature demonstrates that BACE1 inhibitory potency is exquisitely sensitive to the substitution pattern, with 2-substituted dihydrothiazines displaying distinct selectivity profiles compared to 4-substituted analogs [1][2]. No direct head-to-head BACE1 IC₅₀ data for the target compound have been published to date; cross-study comparison is therefore based on scaffold geometry and pharmacophoric modeling rather than matched-assay potency.

BACE1 inhibition Alzheimer's disease Scaffold hopping Structure–activity relationship

Purity Specification vs. Analog Building Blocks: 95% Minimum Purity with Batch-Specific QC Documentation

The target compound is supplied with a minimum purity of 95%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses . This purity specification is comparable to that of the related azetidin-3-amine dihydrochloride building block (CAS 102065-89-4, typically 95–98%), but the target compound's additional dihydrothiazine moiety introduces an orthogonal chromophore that facilitates HPLC-UV purity verification at wavelengths distinct from those used for simple azetidine analogs . The free base analog (CAS 2230802-67-0) does not have a standardized commercial purity specification widely published across multiple vendor catalogs.

Chemical procurement Quality control Synthesis reproducibility Analytical chemistry

Commercial Availability and Package Size Range vs. Closest Structural Analogs

The target compound is stocked by multiple independent suppliers (Leyan, Bidepharm, CymitQuimica/Biosynth) in package sizes ranging from 100 mg to 25 g, with larger quantities available on inquiry . In contrast, the structurally closest literature BACE1 inhibitor LY2811376 (CAS 1194044-20-6) is primarily available from specialist biochemical reagent suppliers at significantly higher unit cost, reflecting its status as a pharmacological tool compound rather than a building block . The target compound's dual-supplier availability reduces single-source supply risk and enables competitive pricing for gram-scale procurement.

Supply chain Scale-up Medicinal chemistry sourcing Building block procurement

Optimal Application Scenarios for 1-(5,6-Dihydro-4H-1,3-thiazin-2-yl)azetidin-3-amine dihydrochloride (CAS 2230802-68-1)


Medicinal Chemistry: BACE1 and Dual AChE/BACE1 Lead Identification Using 2-Azetidinyl-Dihydrothiazine Scaffolds

The compound's 2-azetidinyl substitution pattern provides a structurally differentiated entry point for BACE1 and dual AChE/BACE1 inhibitor programs that seek to explore chemical space outside the heavily patented 4-substituted dihydrothiazine class exemplified by LY2811376 [1]. The azetidine primary amine serves as a versatile synthetic handle for parallel library synthesis (e.g., amide coupling, reductive amination, sulfonamide formation), enabling rapid exploration of structure–activity relationships around the dihydrothiazine core . This is particularly relevant given that related screening compounds (e.g., F681-0222) have demonstrated dual AChE/BACE1 inhibition with IC₅₀ values in the low micromolar range, and preliminary in vivo testing in APPswe/PS1dE9 transgenic mice has shown reduction of soluble Aβ42 in brain tissue [2].

Chemical Biology: Aqueous-Compatible Probe Development Leveraging Dihydrochloride Solubility

The dihydrochloride salt form directly supports aqueous-phase biochemical assays without the need for high-percentage DMSO co-solvent, which can denature proteins at concentrations exceeding 1–2% (v/v) [1]. Compared to the free base (CAS 2230802-67-0), the salt form enables higher final assay concentrations while maintaining vehicle compatibility . This is a practical advantage for enzymatic assays (e.g., BACE1 FRET assays, AChE Ellman assays) where maintaining enzyme structural integrity is critical for reproducible IC₅₀ determination [2].

Synthetic Methodology: Dihydrothiazine-Azetidine Hybrid as a Conformationally Constrained Building Block

The rigid azetidine ring imposes a defined spatial orientation of the 3-amino group relative to the dihydrothiazine plane, making this compound valuable as a conformationally constrained building block for the synthesis of sp³-enriched small-molecule libraries [1]. The dihydrochloride form avoids the need for in situ salt formation prior to coupling reactions, simplifying reaction setup and improving stoichiometric control . Multi-vendor availability in gram quantities (Bidepharm, Leyan) supports both exploratory (100 mg–1 g) and scale-up (5–25 g) synthetic campaigns with reduced single-supplier dependency [2].

Patent Strategy: Freedom-to-Operate Exploration in the Aminodihydrothiazine Chemical Space

The 2-azetidinyl substitution pattern is structurally distinct from the 4-aryl/heteroaryl substitution motif that dominates existing BACE1 aminodihydrothiazine patents, including US 9,296,759 B2 and related filings [1]. For organizations seeking to establish proprietary chemical matter in the neurodegenerative disease target space, this compound represents a commercially accessible starting point for generating novel composition-of-matter intellectual property with a demonstrably different Markush structure from the established art . The availability of batch-specific QC documentation further supports the evidentiary requirements for patent filings [2].

Quote Request

Request a Quote for 1-(5,6-Dihydro-4H-1,3-thiazin-2-yl)azetidin-3-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.